molecular formula C23H23N3O2 B610926 Soticlestat CAS No. 1429505-03-2

Soticlestat

Numéro de catalogue B610926
Numéro CAS: 1429505-03-2
Poids moléculaire: 373.46
Clé InChI: XKUZMIUSBMCVPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Soticlestat, also known as TAK-935 and OV-935, is an experimental anticonvulsant and cholesterol 24-hydroxylase inhibitor . It is being investigated as a treatment for Dravet syndrome, Lennox–Gastaut syndrome, tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .


Molecular Structure Analysis

Soticlestat has a chemical formula of C23H23N3O2 and a molar mass of 373.456 g/mol . The IUPAC name for Soticlestat is (4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone .


Chemical Reactions Analysis

Soticlestat is an inhibitor of cholesterol 24-hydroxylase/CYP46A1 . It is selective for cholesterol 24-hydroxylase/CYP46A1 over the cytochrome P450 (CYP) isoforms CYP2C8, -2C9, -2D6, -3A4, -1A2, and 2C19 .


Physical And Chemical Properties Analysis

Soticlestat has a chemical formula of C23H23N3O2 and a molar mass of 373.456 g/mol . The elemental analysis shows that it contains C, 73.97; H, 6.21; N, 11.25; O, 8.57 .

Applications De Recherche Scientifique

  • Soticlestat as a Cholesterol 24-Hydroxylase Inhibitor :

    • Soticlestat is a selective inhibitor of cholesterol 24-hydroxylase, which converts brain cholesterol to 24S-hydroxycholesterol, a modulator of N-methyl-D-aspartate receptors. It's being developed for rare developmental and epileptic encephalopathies (Wang et al., 2021).
    • Further studies on its pharmacokinetics, pharmacodynamics, and safety in healthy adults indicate its potential for treating developmental and epileptic encephalopathies (Wang et al., 2022).
  • Efficacy in Treating Complex Regional Pain Syndrome (CRPS) :

    • A study evaluating soticlestat as adjunctive therapy in participants with CRPS showed that it did not significantly reduce pain intensity, suggesting limited effectiveness in this context (Ratcliffe et al., 2022).
  • Use in Developmental and Epileptic Encephalopathies :

    • In a study involving adults with developmental and epileptic encephalopathies, soticlestat showed a reduction in median seizure frequency, indicating its potential efficacy as an adjunctive therapy in such conditions (Halford et al., 2021).
  • Anticonvulsive Properties :

    • Research demonstrates soticlestat's anticonvulsive property in rodent models of epilepsy, supporting its potential as an antiseizure medication (Nishi et al., 2022).
  • Therapeutic Potential for Neural Hyperexcitation :

    • A study on the inhibition of cholesterol 24-hydroxylase by soticlestat in mice indicated a therapeutic potential for diseases associated with neural hyperexcitation (Nishi et al., 2020).
  • Efficacy in Pediatric Patients with Dravet Syndrome or Lennox–Gastaut Syndrome :

    • The ELEKTRA study, investigating soticlestat in children with Dravet syndrome or Lennox–Gastaut syndrome, demonstrated its potential efficacy and safety as an adjunctive therapy (Hahn et al., 2022).
  • Systematic Review on Antiseizure Medications for Dravet Syndrome :

    • A network meta-analysis comparing various antiseizure medications, including soticlestat, for treating Dravet syndrome highlighted its promising efficacy and safety profile (Wu et al., 2022).

Orientations Futures

Soticlestat is currently in phase 3 clinical trials for Dravet syndrome and Lennox–Gastaut syndrome . The development rights to the drug were purchased by Takeda Pharmaceuticals from Ovid Therapeutics in 2021 . The future of Soticlestat looks promising, with potential for it to become a novel class of antiseizure medications for treatment of intractable epilepsy disorders such as developmental and epileptic encephalopathy .

Propriétés

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUZMIUSBMCVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soticlestat

CAS RN

1429505-03-2
Record name Soticlestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soticlestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SOTICLESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 2,4′-bipyridine-3-carboxylic acid dihydrochloride (5.0 g), 4-benzyl-4-hydroxypiperidine (3.9 g), HATU (10 g) and triethylamine (13 mL) in DMF (50 mL) was stirred overnight at room temperature. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane), and recrystallized from ethyl acetate/hexane to give the title compound (3.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (4-benzyl-4-hydroxypiperidin-1-yl) (2-chloropyridin-3-yl)methanone (5.0 g), tetrakis(triphenylphosphine)palladium(0) (0.87 g), pyridine-4-boronic acid (2.2 g), sodium carbonate (4.8 g), DMF (50 mL) and water (10 ml) was stirred overnight at 100° C. under a nitrogen atmosphere. To the reaction mixture was added saturated brine, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (3.4 g). The compound was crystallized from ethyl acetate/heptane to give the title compound as crystals.
Name
(4-benzyl-4-hydroxypiperidin-1-yl) (2-chloropyridin-3-yl)methanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.